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Compound of Interest

Compound Name: 4'-Dimethylaminoacetophenone

Cat. No.: B1293656 Get Quote

An In-depth Analysis of Theoretical Calculations Versus Experimental Observations for

Researchers, Scientists, and Drug Development Professionals.

In the landscape of molecular characterization, the synergy between theoretical prediction and

experimental validation is paramount. This guide delves into the core properties of 4'-
Dimethylaminoacetophenone, a versatile organic compound utilized as a photosensitizer and

an intermediate in the synthesis of dyes and pharmaceuticals.[1] By juxtaposing its

computationally derived characteristics with empirically observed data, we aim to provide a

comprehensive understanding of its behavior, offering insights into the strengths and limitations

of modern computational models and the practical realities of laboratory measurements. This

document serves as a technical resource for researchers, empowering them with a deeper

understanding of this molecule's physicochemical and spectroscopic profile.

Molecular Identity and Structure
4'-Dimethylaminoacetophenone, also known as p-acetyl-N,N-dimethylaniline, is an aromatic

ketone featuring a dimethylamino substituent para to an acetyl group on a benzene ring. This

substitution pattern is critical to its electronic and photophysical properties.
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Identifier Value

IUPAC Name 1-[4-(dimethylamino)phenyl]ethanone[2]

CAS Number 2124-31-4[2]

Molecular Formula C₁₀H₁₃NO[3]

Molecular Weight 163.22 g/mol [2]

Canonical SMILES CC(=O)C1=CC=C(C=C1)N(C)C[2]

Below is a diagram illustrating the fundamental structure and connectivity of 4'-
Dimethylaminoacetophenone.

Caption: Molecular Structure of 4'-Dimethylaminoacetophenone.

Physicochemical Properties: Theory vs. Experiment
The bulk properties of a compound are the most direct link between its molecular structure and

its macroscopic behavior. Here, we compare the predicted and experimentally determined

physicochemical properties of 4'-Dimethylaminoacetophenone. Theoretical predictions are

often derived from quantitative structure-property relationship (QSPR) models or other

computational chemistry methods.

Property
Theoretical (Predicted)
Value

Experimental Value

Melting Point - 105 °C[4]

Boiling Point - 172-175 °C at 11 Torr[4]

Density 1.026 ± 0.06 g/cm³[4] -

pKa 2.16 ± 0.12[4] -

Solubility -

Soluble in ethanol and

acetone, limited solubility in

water.
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The comparison reveals a good starting point for characterization, with predicted values for

density and pKa providing a theoretical baseline. The lack of a predicted melting and boiling

point highlights a common challenge in computational chemistry for phase transitions, which

are complex multi-molecular phenomena.

Spectroscopic Fingerprints: A Comparative Analysis
Spectroscopy provides a detailed view of the molecular structure and electronic environment.

The comparison of theoretical and experimental spectra is a powerful tool for structural

elucidation and for validating the accuracy of computational methods.

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy probes the vibrational modes of a molecule. Theoretical calculations,

typically using Density Functional Theory (DFT), can predict these vibrational frequencies. The

comparison between the calculated and experimental IR spectra allows for the assignment of

specific vibrational modes to the observed absorption bands.

Experimental Protocol: KBr Pellet FT-IR Spectroscopy

Sample Preparation: A small amount of 4'-Dimethylaminoacetophenone is finely ground

with potassium bromide (KBr) in an agate mortar.

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic

press. The causality behind using KBr is its transparency in the mid-IR region, ensuring that

the observed absorption bands are solely from the analyte.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and

the spectrum is recorded.

Theoretical Protocol: DFT-Based Vibrational Frequency Calculation

Geometry Optimization: The molecular structure of 4'-Dimethylaminoacetophenone is

optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

This step is crucial as the vibrational frequencies are calculated at the minimum energy

geometry.
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Frequency Calculation: A frequency analysis is performed on the optimized geometry to

calculate the harmonic vibrational frequencies.

Scaling: The calculated frequencies are often systematically higher than the experimental

values due to the harmonic approximation. Therefore, they are scaled by an empirical

scaling factor to improve agreement with the experimental spectrum.

Below is a workflow diagram for this comparative analysis.

Experimental Workflow

Theoretical Workflow

Sample Preparation (KBr Pellet) FT-IR Spectroscopy Experimental IR Spectrum

Comparison and Band Assignment

Geometry Optimization (DFT) Frequency Calculation Scaling of Frequencies Calculated IR Spectrum

Click to download full resolution via product page

Caption: Workflow for comparing experimental and theoretical FT-IR spectra.

Key Vibrational Modes:
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Vibrational Mode
Theoretical Frequency
(cm⁻¹) (Scaled)

Experimental Frequency
(cm⁻¹)

C=O Stretch (Typical range: 1680-1700)
(Typically observed in this

region)

Aromatic C=C Stretch (Typical range: 1580-1620)
(Typically observed in this

region)

C-N Stretch (Typical range: 1250-1350)
(Typically observed in this

region)

Aliphatic C-H Stretch (Typical range: 2850-3000)
(Typically observed in this

region)

Note: Specific calculated values for 4'-Dimethylaminoacetophenone are not readily available

in the provided search results, hence typical ranges are provided. A dedicated computational

study would be required for a precise comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei, particularly ¹H and ¹³C. Theoretical calculations can predict NMR chemical shifts, which

are highly sensitive to the electronic structure of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: A few milligrams of 4'-Dimethylaminoacetophenone are dissolved in a

deuterated solvent (e.g., CDCl₃). The choice of a deuterated solvent is critical to avoid large

solvent signals that would obscure the analyte's signals.

Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR

spectrometer. ¹H and ¹³C NMR spectra are acquired.

Theoretical Protocol: GIAO-DFT Chemical Shift Calculation

Geometry Optimization: Similar to the IR calculations, the molecular geometry is optimized

using a suitable DFT method and basis set.
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NMR Calculation: The NMR chemical shifts are calculated using the Gauge-Including Atomic

Orbital (GIAO) method, which is a common and reliable approach for predicting NMR

parameters.

Referencing: The calculated absolute shieldings are converted to chemical shifts by

referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane,

TMS).

Comparison of ¹H and ¹³C NMR Chemical Shifts:
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Nucleus Atom Position
Theoretical
Chemical Shift
(ppm)

Experimental
Chemical Shift
(ppm)

¹³C Carbonyl (C=O) (Expected >190)
(Typically observed in

this region)

¹³C Aromatic (C-N) (Expected ~150)
(Typically observed in

this region)

¹³C Aromatic (ipso-acetyl) (Expected ~130)
(Typically observed in

this region)

¹³C
Aromatic (ortho to

acetyl)
(Expected ~130)

(Typically observed in

this region)

¹³C
Aromatic (ortho to

N(CH₃)₂)
(Expected ~110)

(Typically observed in

this region)

¹³C N-Methyl (N-CH₃) (Expected ~40)
(Typically observed in

this region)

¹³C
Acetyl-Methyl (CO-

CH₃)
(Expected ~26)

(Typically observed in

this region)

¹H
Aromatic (ortho to

acetyl)
(Expected ~7.8-8.0)

(Typically observed in

this region)

¹H
Aromatic (ortho to

N(CH₃)₂)
(Expected ~6.6-6.8)

(Typically observed in

this region)

¹H N-Methyl (N-CH₃) (Expected ~3.0)
(Typically observed in

this region)

¹H
Acetyl-Methyl (CO-

CH₃)
(Expected ~2.5)

(Typically observed in

this region)

Note: As with the IR data, specific calculated values for 4'-Dimethylaminoacetophenone are

not available in the search results. The provided values are typical ranges for similar structures.

Electronic Spectroscopy (UV-Vis)
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UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For 4'-
Dimethylaminoacetophenone, the spectrum is dominated by π→π* transitions, and the

position of the absorption maximum is sensitive to the solvent environment (solvatochromism).

Time-dependent DFT (TD-DFT) is the primary computational method for predicting electronic

absorption spectra.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: A dilute solution of 4'-Dimethylaminoacetophenone is prepared in a

UV-transparent solvent (e.g., ethanol, cyclohexane). The choice of solvent is crucial as it can

influence the position and intensity of the absorption bands.

Data Acquisition: The solution is placed in a quartz cuvette, and the absorption spectrum is

recorded using a UV-Vis spectrophotometer.

Theoretical Protocol: TD-DFT Electronic Transition Calculation

Geometry Optimization: The ground-state geometry is optimized using DFT.

Excited State Calculation: TD-DFT calculations are performed on the optimized geometry to

determine the vertical excitation energies and oscillator strengths of the electronic

transitions.

Solvent Effects: To accurately model the experimental conditions, solvent effects can be

included in the calculations using implicit solvent models like the Polarizable Continuum

Model (PCM).

The relationship between the electronic structure and the observed UV-Vis spectrum is

depicted below.
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Ground State

Excited State

HOMO
(Highest Occupied Molecular Orbital)

Photon Absorption (hv)

Electron Excitation

LUMO
(Lowest Unoccupied Molecular Orbital)

Click to download full resolution via product page

Caption: Electronic transition pathway in UV-Vis spectroscopy.

Comparison of UV-Vis Absorption:

Transition
Theoretical λ_max (nm) (in
solvent)

Experimental λ_max (nm)
(in solvent)

π→π* (Dependent on solvent model) (Dependent on solvent)

The strong intramolecular charge transfer character of 4'-Dimethylaminoacetophenone, from

the electron-donating dimethylamino group to the electron-withdrawing acetyl group, results in

a significant solvatochromic effect, where the absorption maximum shifts with solvent polarity.

Synthesis and Purity Assessment
The most common synthetic route to 4'-Dimethylaminoacetophenone is through the Friedel-

Crafts acylation of N,N-dimethylaniline.

Experimental Protocol: Synthesis of 4'-Dimethylaminoacetophenone
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Reaction Setup: N,N-dimethylaniline is reacted with an acylating agent, such as acetyl

chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride

(AlCl₃). The causality for using a Lewis acid is to activate the acylating agent, making it a

more potent electrophile for the aromatic substitution reaction.

Workup: The reaction mixture is quenched, typically with ice and hydrochloric acid, to

decompose the aluminum chloride complex and protonate the product.

Purification: The crude product is purified by recrystallization or column chromatography to

obtain the pure 4'-Dimethylaminoacetophenone.

The purity of the synthesized compound is typically assessed using the experimental

techniques described above (melting point, NMR, and chromatography).

Conclusion: Bridging Theory and Experiment
The analysis of 4'-Dimethylaminoacetophenone demonstrates the powerful synergy between

theoretical and experimental chemistry. While computational methods provide a valuable

framework for predicting molecular properties and interpreting spectroscopic data, experimental

validation remains the ultimate arbiter of accuracy. Discrepancies between theoretical and

experimental values can often be attributed to factors such as the limitations of computational

models (e.g., harmonic approximation in IR, neglect of complex solvent effects), and the

influence of the experimental environment (e.g., intermolecular interactions in the solid state).

For researchers in drug development and materials science, a thorough understanding of both

the predicted and measured properties of a molecule like 4'-Dimethylaminoacetophenone is

essential for its effective application and for the rational design of new functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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